![molecular formula C15H14N6O2S B2357978 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903139-74-1](/img/structure/B2357978.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide” is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles . Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of reactions. A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The structure of the compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry . The molecular formula of the compound is C6H5N3S .Chemical Reactions Analysis
The compound is usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles . The reaction of (E)-4- (2- (7-bromobenzo [c] [1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of the compound was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Physical and Chemical Properties Analysis
The compound has a molecular formula of C6H5N3S . The structure of the compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .Scientific Research Applications
Synthesis and Biological Activity
One area of research focuses on the synthesis of novel heterocyclic compounds derived from structural analogs. These compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For instance, a study by Abu‐Hashem et al. (2020) details the synthesis of novel compounds with analgesic and anti-inflammatory activities, highlighting the potential of such structures in drug development (Abu‐Hashem et al., 2020). Similarly, Devarasetty et al. (2019) report the antimicrobial efficacy of morpholine substituted dihydropyrimidone carboxamide derivatives, underscoring the utility of such compounds in addressing bacterial infections (Devarasetty et al., 2019).
Anticancer Applications
Another significant area of research involves evaluating the anticancer potential of compounds with similar structural motifs. Abu‐Hashem and Al-Hussain (2022) have synthesized isatin derivatives with enhanced cytotoxic activity against various human cancer cell lines, demonstrating the promise of such compounds in cancer therapy (Abu‐Hashem & Al-Hussain, 2022). This aligns with efforts to develop more effective and selective anticancer agents.
Heterocyclic Synthesis and Antimicrobial Activity
The synthesis of heterocyclic compounds incorporating morpholine and thiadiazole units has also been explored for their antimicrobial properties. This includes the creation of novel compounds capable of inhibiting the growth of a wide range of bacteria and fungi, as seen in research by Abdelhamid et al. (2008), who synthesized derivatives with significant antimicrobial activity (Abdelhamid, Mohamed, & Zaki, 2008).
Synthesis Techniques and Chemical Properties
Additionally, studies have delved into the synthesis techniques and chemical properties of related compounds. For example, the work by Moustafa et al. (2021) on the synthesis and anti-hyperglycemic evaluation of novel carboximidamides derived from cyanamides, including morpholine-4-carboximidamide derivatives, offers insights into the therapeutic potential of such compounds in diabetes management (Moustafa et al., 2021).
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This suggests that the compound might interact with its targets through a photo-induced electron transfer process.
Biochemical Pathways
It’s known that btz-based compounds have been used as potential visible-light organophotocatalysts . This suggests that the compound might influence photochemical reactions and pathways.
Result of Action
It’s known that btz-based compounds have been researched for use in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that the compound might have potential applications in these areas.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for the compound’s function as a potential visible-light organophotocatalyst . Other factors such as temperature, pH, and the presence of other chemical species might also affect its action.
Future Directions
Benzo[c][1,2,5]thiadiazoles have been extensively researched for use in photovoltaics or as fluorescent sensors . There is an intensifying necessity to develop novel new chemical entities and approaches targeting HIF-1 pathway . This marks a forward step towards the rational design of new materials for electronic and optical applications .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S/c22-15(18-10-2-1-3-11-14(10)20-24-19-11)12-8-13(17-9-16-12)21-4-6-23-7-5-21/h1-3,8-9H,4-7H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSWMXPXLWXOGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)
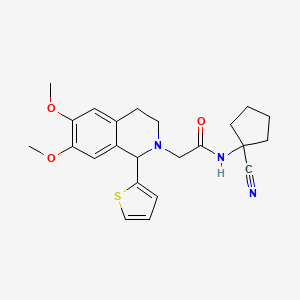
![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)
![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)

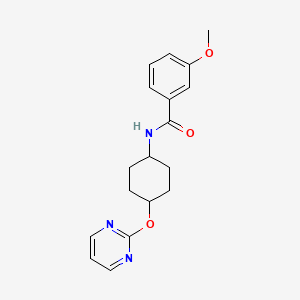
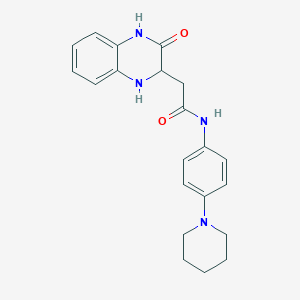

![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)
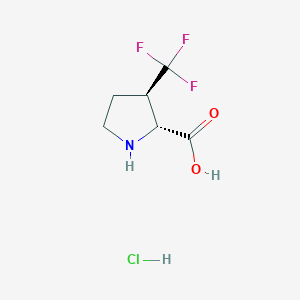
![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)

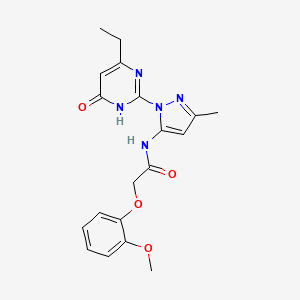
![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)
